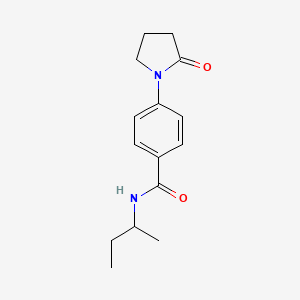

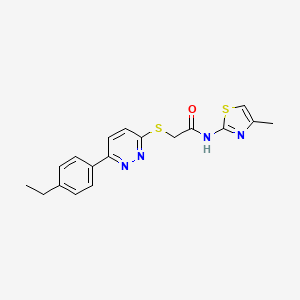

![molecular formula C9H20N2O2 B2652039 Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate CAS No. 61322-00-7](/img/structure/B2652039.png)

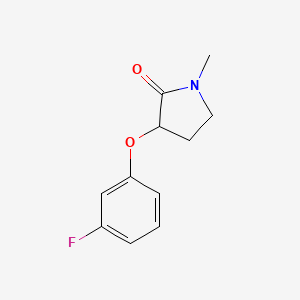

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate, also known as Ethyl 3-dimethylaminopropionate, is a chemical compound with the molecular formula C7H15NO2 . It is used in the preparation of [3-(dimethylamino)propionyl]guanidine .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The process involves producing 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound is prepared after the reduction of this intermediate .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C7H15NO2 . The InChI Key for this compound is IZMJWGJGVGRWBW-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used in the preparation of [3-(dimethylamino)propionyl]guanidine . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 145.20 g/mol . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Polymorphism in Pharmaceutical Compounds

A study by Vogt et al. (2013) focused on the polymorphism of a compound closely related to Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. The research utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms, highlighting the challenges and methodologies in analytical and physical characterization of pharmaceutical compounds. This research underscores the importance of understanding polymorphism in the development of pharmaceuticals for ensuring consistency and efficacy of drug formulations (Vogt, Williams, Johnson, & Copley, 2013).

CO2 Capture and Environmental Applications

Another study by Kadiwala, Rayer, and Henni (2012) investigated the kinetics of carbon dioxide (CO2) reactions with amines in different solvents, which is relevant for CO2 capture technologies and environmental applications. Although the specific compound was not directly studied, the research on similar amines offers insights into potential applications in reducing greenhouse gas emissions and developing more efficient CO2 scrubbing technologies (Kadiwala, Rayer, & Henni, 2012).

Synthesis of Imidazolecarboxylates

Helal and Lucas (2002) described a concise and regioselective synthesis method for 1-alkyl-4-imidazolecarboxylates using a reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines. This method is significant for the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals and agrochemicals. The research demonstrates the utility of this compound derivatives in organic synthesis and the development of novel compounds with potential biological activity (Helal & Lucas, 2002).

Polymerization Catalysis

Research on {[2-(Dimethylamino)ethyl]cyclopentadienyl}titanium complexes by Flores, Chien, and Rausch (1996) explored the influence of the dimethylamino group in Ziegler-Natta polymerization catalysis. This study is pertinent to the synthesis of polymers, demonstrating how variations in catalyst structure can affect the polymerization process and the properties of the resulting polymers. Such research contributes to the development of new materials with tailored properties for specific applications (Flores, Chien, & Rausch, 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-[2-(dimethylamino)ethylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-13-9(12)5-6-10-7-8-11(2)3/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSVHTVXSROJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)

![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)

![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)